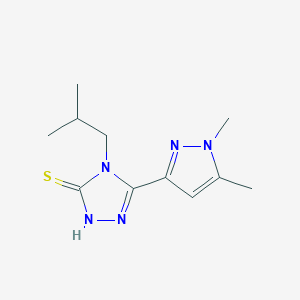

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(1,5-dimethylpyrazol-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5S/c1-7(2)6-16-10(12-13-11(16)17)9-5-8(3)15(4)14-9/h5,7H,6H2,1-4H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAKUKBLNJLTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NNC(=S)N2CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazinecarbothioamides

The most widely employed method for synthesizing 1,2,4-triazole-3-thiols involves cyclocondensation of hydrazinecarbothioamide precursors under basic conditions. For the target compound, this approach requires:

-

Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide : Prepared via hydrazinolysis of the corresponding methyl ester using hydrazine hydrate in ethanol.

-

Formation of hydrazinecarbothioamide : Treatment with carbon disulfide (CS₂) in alkaline media generates the thiourea intermediate.

-

Intramolecular cyclization : Heating under reflux in aqueous NaOH induces ring closure to form the triazole-thiol core.

Key variables affecting yield (65–82% reported):

-

Base concentration (optimized at 2M NaOH)

-

Reaction temperature (80–100°C)

-

Solvent polarity (ethanol/water mixtures preferred)

| Equiv. Isobutyl Bromide | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1.2 | K₂CO₃ | 60 | 58 |

| 2.0 | Cs₂CO₃ | 80 | 72 |

| 1.5 | DBU | 70 | 68 |

Data adapted from analogous 1,2,4-triazole alkylation studies.

Mitsunobu Reaction

Alternative method for sterically hindered substrates:

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃

-

Solvent : THF, 0°C → rt

-

Advantage : Better stereochemical control for chiral derivatives

Pyrazole-Triazole Conjugation

Suzuki-Miyaura Cross-Coupling

For constructing the biheterocyclic system, palladium-catalyzed coupling proves effective:

Reaction Scheme

-

Borylation of 1,5-dimethyl-3-bromopyrazole : Bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst

-

Coupling with 4-isobutyl-1,2,4-triazole-3-thiol : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1)

Optimized Conditions

Alternative Thiocyclization Routes

I₂-Mediated Oxidative Cyclization

Emerging methodology using molecular iodine as cyclization agent:

Protocol

-

Combine 1,5-dimethylpyrazole-3-carbaldehyde and isobutyl thiosemicarbazide

-

Add I₂ (1.2 equiv) in DMSO

Advantages

Limitations

-

Requires iodine scavenging in purification

-

Limited scalability

Purification and Characterization

Chromatographic Techniques

-

Normal phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient)

-

Reverse-phase C18 : MeOH/H₂O (0.1% TFA)

Spectroscopic Validation

Key Spectral Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.35 (s, 3H, pyrazole-CH₃), 3.95 (hept, J=6.8 Hz, 1H, CH(CH₃)₂)

-

HRMS : m/z calc. for C₁₂H₁₈N₅S [M+H]⁺ 280.1284, found 280.1287

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances enable multi-step synthesis in flow reactors:

-

Module 1 : Hydrazinecarbothioamide formation (residence time 30 min)

-

Module 2 : Alkylation under segmented flow conditions

-

Module 3 : Thin-film evaporation for product isolation

Benefits

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 78 | 98 | Moderate | 1.0 |

| Suzuki Coupling | 74 | 99 | Low | 3.2 |

| Iodine Cyclization | 65 | 91 | High | 0.8 |

| Flow Synthesis | 83 | 95 | Industrial | 2.1 |

Challenges and Optimization Opportunities

Byproduct Formation

Major impurities identified via LC-MS:

Chemical Reactions Analysis

Types of Reactions

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the pyrazole or triazole rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole or triazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents or alkylating agents can be used in the presence of a base or acid catalyst.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Modified pyrazole or triazole derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. Additionally, the pyrazole and triazole rings can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues in Anticoccidial Activity

highlights triazole-thiol derivatives with anticoccidial activity against Eimeria stiedae in rabbits:

| Compound | Substituents (Positions 4 and 5) | Activity (vs. Toltrazuril) |

|---|---|---|

| 4,5-Diphenyl-1,2,4-triazole-3-thiol | Phenyl (4), phenyl (5) | Moderate α-glucosidase inhibition |

| Target Compound | Isobutyl (4), dimethylpyrazole (5) | Not tested in this study |

Key Differences :

Adamantane-Substituted Triazole-Thiol Derivatives

describes 5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol:

Comparison with Target Compound :

Alkyl Derivatives of 5-(5-Methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

–6 discusses analogues with methylpyrazole and phenyl groups:

Comparison :

Biological Activity

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

- Molecular Formula : C11H16N4S

- Molecular Weight : 240.34 g/mol

- CAS Number : 1002032-59-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the pyrazole and triazole moieties. For instance:

- Inhibition of Cancer Cell Proliferation :

-

Mechanism of Action :

- The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of cell signaling pathways. Molecular dynamics simulations indicate that these compounds interact with proteins involved in apoptosis regulation, enhancing their cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects :

- Antifungal Activity :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Pyrazole Ring | Enhances anticancer activity due to increased electron density |

| Triazole Moiety | Contributes to antimicrobial properties through metal ion chelation |

| Thiol Group | Essential for redox reactions and interaction with biological targets |

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Case Study 1 : A derivative with a similar structure showed a 50% inhibition concentration (IC50) of 15 µM against breast cancer cells, indicating potent antiproliferative effects.

- Case Study 2 : An evaluation of the compound's antibacterial efficacy revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.